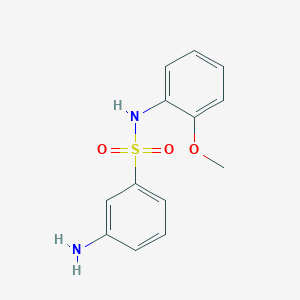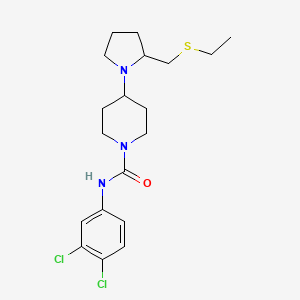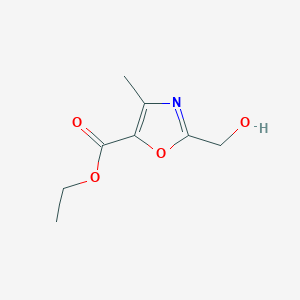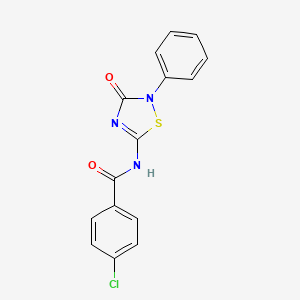
3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide is an organo-sulphur compound . It has a molecular weight of 278.33 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name of this compound is 3-amino-N-(2-methoxyphenyl)benzenesulfonamide . Its InChI code is 1S/C13H14N2O3S/c1-18-13-8-3-2-7-12(13)15-19(16,17)11-6-4-5-10(14)9-11/h2-9,15H,14H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 278.33 .Aplicaciones Científicas De Investigación
Antibacterial Property
Sulfonamides, including “3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide”, have been widely used as broad-spectrum antibiotics for the treatment of human and animal bacterial infections . They inhibit the growth and multiplication of bacteria by preventing the synthesis of folic acid, which is essential for bacterial growth .
Anti-Carbonic Anhydrase Activity
Sulfonamides are known to exhibit anti-carbonic anhydrase activity . Carbonic anhydrases are enzymes that assist rapid interconversion of carbon dioxide and water into bicarbonate and protons. This property allows sulfonamides to play a role in treating diseases such as glaucoma, where the inhibition of carbonic anhydrase reduces the production of aqueous humor, thereby reducing intraocular pressure .
Anti-Dihydropteroate Synthetase Activity
Sulfonamides also exhibit anti-dihydropteroate synthetase activity . Dihydropteroate synthetase is another enzyme involved in the bacterial synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Diuresis Treatment
Sulfonamides can induce diuresis , which is the increased production of urine. This property makes them useful in the treatment of conditions where it is beneficial to reduce fluid buildup in the body, such as heart failure, liver cirrhosis, and certain kidney diseases .
Hypoglycemia Treatment
Sulfonamides have been found to be effective in the treatment of hypoglycemia , a condition characterized by abnormally low levels of glucose in the blood. They help increase blood sugar levels, thereby alleviating the symptoms of hypoglycemia .
Thyroiditis Treatment
Sulfonamides can also be used in the treatment of thyroiditis , an inflammation of the thyroid gland. They help reduce inflammation and alleviate the symptoms of thyroiditis .
Inflammation Treatment
Due to their anti-inflammatory properties, sulfonamides are used in the treatment of various inflammatory conditions . They help reduce inflammation and alleviate symptoms associated with these conditions .
Glaucoma Treatment
As mentioned earlier, sulfonamides’ anti-carbonic anhydrase activity makes them useful in the treatment of glaucoma . By inhibiting carbonic anhydrase, they reduce the production of aqueous humor, thereby reducing intraocular pressure and alleviating the symptoms of glaucoma .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide is a type of sulfonamide compound . Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA synthesis .
Mode of Action
The structure of 3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide allows it to mimic and replace para-aminobenzoic acid (PABA) in the active site of the enzyme dihydropteroate synthetase . This competitive inhibition prevents the normal substrate, PABA, from binding to the enzyme, thereby inhibiting the production of dihydrofolate .
Biochemical Pathways
By inhibiting the enzyme dihydropteroate synthetase, 3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide disrupts the folate synthesis pathway . This leads to a decrease in the production of dihydrofolate and tetrahydrofolate . As these compounds are essential for bacterial DNA synthesis, their depletion inhibits bacterial growth and cell division .
Result of Action
The primary result of the action of 3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide is the inhibition of bacterial growth and cell division . By disrupting the folate synthesis pathway, the compound deprives bacteria of the essential components needed for DNA synthesis . This leads to the inhibition of bacterial replication and growth .
Propiedades
IUPAC Name |
3-amino-N-(2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-18-13-8-3-2-7-12(13)15-19(16,17)11-6-4-5-10(14)9-11/h2-9,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJQKCUTGSZFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) butanoate](/img/structure/B2981126.png)

![1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B2981131.png)



![4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2981136.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)


![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)
![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2981147.png)